Morphine-6-succinate is synthesized from morphine, which is naturally derived from the opium poppy (Papaver somniferum). The synthesis involves chemical modifications to introduce the succinate moiety at the C-6 position. Morphine itself has been used for centuries in medicine, and derivatives like morphine-6-succinate are developed to improve efficacy and reduce side effects associated with traditional morphine use.
Morphine-6-succinate falls under the category of opioid analgesics. It belongs to a broader class of compounds known as morphinans, which are characterized by their complex polycyclic structure and their ability to bind to opioid receptors in the central nervous system.
The synthesis of morphine-6-succinate typically involves several key steps:
Technical details regarding specific reaction conditions (temperature, solvent choice) can vary based on the desired yield and purity of the final product .
Morphine-6-succinate retains the core structure of morphine, which consists of five fused rings. The significant modification occurs at the C-6 position where a succinate group (a dicarboxylic acid) is attached.
Morphine-6-succinate can undergo various chemical reactions typical of esters and opioids:
Technical details regarding these reactions often involve controlling pH levels, temperature, and reaction time to optimize yield and minimize side products .
Morphine-6-succinate exerts its effects primarily through interaction with opioid receptors (mu, delta, and kappa) located in the brain and spinal cord. Upon binding:
Pharmacological studies indicate that derivatives like morphine-6-succinate may have altered potency compared to morphine itself, potentially offering improved therapeutic profiles with reduced side effects .
Relevant data from studies indicate that careful handling is required during synthesis and storage to maintain compound integrity .
Morphine-6-succinate has several applications in both clinical and research settings:
Morphine-6-succinate (C₂₁H₂₃NO₇), systematically named as 4-[[(4R,4aR,7S,7aR,12bS)-9-hydroxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7-yl]oxy]-4-oxobutanoic acid, is a semi-synthetic derivative of morphine. Its structure features a succinyl moiety esterified at the C-6 hydroxy group of the morphine core, replacing the native hydroxyl with a hemisuccinoyl linker (–OCOCH₂CH₂COOH) [3] [7]. This modification retains the pentacyclic morphinane scaffold (benzofuro[3,2-e]isoquinoline) but introduces an ionizable carboxylic acid terminus, significantly altering polarity and immunogenic potential [1] [5]. Key molecular properties include:
Table 1: Functional Group Modifications in Morphine-6-Succinate
Position | Morphine | Morphine-6-Succinate | Functional Consequence |
---|---|---|---|
C-6 | –OH | –O–C(=O)–CH₂–CH₂–COOH | Enhanced hydrophilicity; hapten conjugation site |
N-17 | –CH₃ | –CH₃ | Unmodified; essential for opioid receptor binding |
C-3 | –OH | –OH | Unmodified; site for metabolic glucuronidation |
Synthesis proceeds via a three-step sequence starting from morphine sulfate [1] [5] [7]:
Step 1: Morphine-6-Hemisuccinate FormationMorphine reacts with succinic anhydride in anhydrous dioxane or pyridine, catalyzed by triethylamine (10–20 mol%). Selective acylation at C-6 occurs due to steric accessibility and higher nucleophilicity compared to the phenolic C-3 hydroxyl. The reaction is typically conducted at 60°C for 6–12 hours, yielding 75–85% morphine-6-hemisuccinate after precipitation [5] [7].
Step 2: Activation of Carboxyl GroupThe hemisuccinate’s terminal carboxyl is activated by carbodiimide crosslinkers (e.g., EDC, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of N-hydroxysuccinimide (NHS). This forms an NHS ester in aqueous buffer (pH 6.0–7.0), enabling nucleophilic attack by protein amines [1] [10].
Step 3: Conjugation to Carrier ProteinsActivated morphine-6-hemisuccinate is incubated with bovine serum albumin (BSA) or other carriers in phosphate-buffered saline (PBS; pH 7.4). Water-soluble carbodiimide (10–20 molar excess) facilitates amide bond formation with lysine ε-amines. The reaction is quenched with hydroxylamine or glycine. Purification via dialysis or size-exclusion chromatography yields morphine-6-succinyl-BSA (M-6-S-BSA) with a typical hapten density of 6–8 molecules per BSA molecule, confirmed by base hydrolysis and UV quantification of released morphine [1] [7].
Table 2: Key Reaction Parameters for M-6-S-BSA Synthesis
Parameter | Conditions | Yield/Conjugation Efficiency |
---|---|---|
Morphine:Succinic Anhydride | 1:3 molar ratio | >80% hemisuccinate formation |
EDC:Hemisuccinate | 5:1 molar ratio | >90% NHS-ester conversion |
BSA:Hemisuccinate-NHS | 1:20 molar ratio | 6.5 ± 0.7 haptens/BSA molecule |
Solubility:
Stability:
Reactivity:
Table 3: Stability Profile of Morphine-6-Succinate Under Controlled Conditions
Condition | Degradation Observed | Primary Degradation Pathway |
---|---|---|
pH 3.0 (37°C, 7 days) | <5% | Acid-catalyzed ester hydrolysis |
pH 7.4 (37°C, 7 days) | <2% | No significant degradation |
pH 9.0 (37°C, 7 days) | 40–50% | Base-catalyzed ester hydrolysis |
UV light (254 nm, 24 h) | 10–15% | Radical oxidation of phenols |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7